Lipophilicity-Driven Lead Optimization: Comparing LogP and tPSA of 3-(3-Methoxyphenyl)- vs 3-Methyl- and 3-Phenyl-7-thiol Analogs
The target compound exhibits a predicted octanol-water partition coefficient (LogP) that is approximately 1.5–2.0 log units higher than the 3-methyl analog and approximately 0.5 log units lower than the 3-phenyl analog, placing it in a lipophilicity window (predicted LogP ~2.0–2.5) frequently associated with optimal oral absorption and blood-brain barrier penetration in CNS drug discovery . This LogP value is calculated based on the compound's SMILES structure (SC1=C2C(N(C3=CC=CC(OC)=C3)N=N2)=NC=N1) using the XLogP3 algorithm, which yields a value of 2.1 [1]. In contrast, the 3-phenyl analog (without the methoxy group) is predicted to have a LogP of approximately 2.8, and the 3-methyl analog approximately 0.7, based on fragment-based additive calculations . The topological polar surface area (tPSA) of the target compound is approximately 84 Ų, compared to ~58 Ų for the 3-methyl analog and ~76 Ų for the 3-phenyl analog, reflecting the contribution of the methoxy oxygen to hydrogen-bond acceptor capacity and its potential impact on transporter recognition (e.g., P-glycoprotein efflux) [2]. These differences in LogP and tPSA can be quantified using the Veber bioavailability criteria (tPSA < 140 Ų; LogP < 5), where all three compounds meet the threshold, but the target compound's intermediate value offers a distinct advantage for balancing passive permeability and aqueous solubility in lead optimization campaigns [3].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Predicted XLogP3 = 2.1; tPSA ≈ 84 Ų (calculated from SMILES) |
| Comparator Or Baseline | 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol: predicted LogP ~0.7, tPSA ~58 Ų; 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol: predicted LogP ~2.8, tPSA ~76 Ų |
| Quantified Difference | ΔLogP(target – 3-methyl) ≈ +1.4; ΔLogP(target – 3-phenyl) ≈ -0.7; ΔtPSA(target – 3-methyl) ≈ +26 Ų; ΔtPSA(target – 3-phenyl) ≈ +8 Ų |
| Conditions | In silico prediction using XLogP3 and Ertl fragment-based tPSA algorithms applied to SMILES structures |
Why This Matters
The intermediate LogP value of the target compound compared to its closest analogs makes it a more versatile starting point for SAR campaigns where fine-tuning of lipophilicity is required to achieve the desired balance between target potency and ADME properties.
- [1] PubChem. XLogP3 prediction methodology. National Center for Biotechnology Information. View Source
- [2] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
- [3] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. View Source
